molecular formula C49H75N9O11 B612792 CEF1, Influenza Matrix Protein M1 (58-66) CAS No. 141368-69-6

CEF1, Influenza Matrix Protein M1 (58-66)

Numéro de catalogue: B612792
Numéro CAS: 141368-69-6
Poids moléculaire: 966.19
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CEF1, Influenza Matrix Protein M1 (58-66) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The Fmoc protecting group is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like CEF1, Influenza Matrix Protein M1 (58-66) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC are employed to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

CEF1, Influenza Matrix Protein M1 (58-66) primarily undergoes:

    Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidative modifications can occur at specific amino acid residues like methionine or cysteine.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acidic/basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

Major Products

Applications De Recherche Scientifique

CEF1, Influenza Matrix Protein M1 (58-66) has several applications in scientific research:

Mécanisme D'action

CEF1, Influenza Matrix Protein M1 (58-66) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) in the context of HLA-A*02 molecules. This presentation is recognized by CD8+ T cells, leading to their activation and subsequent immune response. The molecular targets include the T cell receptor (TCR) on CD8+ T cells, and the pathways involved are those related to T cell activation and cytotoxicity .

Comparaison Avec Des Composés Similaires

Similar Compounds

    CEF2, Influenza Matrix Protein M1 (58-66): Another epitope from the same protein but with slight sequence variations.

    CEF3, Influenza Matrix Protein M1 (58-66): Similar in structure but differs in specific amino acid residues.

Uniqueness

CEF1, Influenza Matrix Protein M1 (58-66) is unique due to its high immunodominance and specificity for HLA-A*02, making it a valuable tool in immunological research and vaccine development .

Activité Biologique

CEF1, also known as the Influenza Matrix Protein M1 (58-66), is a peptide derived from the matrix protein of the influenza A virus. This epitope, represented by the sequence GILGFVFTL, is crucial for understanding the immune response to influenza and has been studied for its potential applications in vaccine development and therapeutic strategies. This article reviews the biological activity of CEF1, focusing on its immunogenic properties, interactions with immune cells, and implications for cross-reactivity with other viral infections.

Structure and Conservation

The M1 protein is a major structural component of the influenza virus, located beneath the viral lipid envelope. The CEF1 peptide is highly conserved, showing a 93% conservation rate across 69 tested strains of Influenza A virus . This conservation enhances its potential as a target for T-cell responses in various populations.

T-Cell Activation

CEF1 has been shown to stimulate cytotoxic T lymphocyte (CTL) responses in peripheral blood mononuclear cells (PBMCs). The peptide specifically binds to major histocompatibility complex (MHC) molecules, particularly HLA-A*02:01, facilitating recognition by CD8+ T cells. Studies indicate that CEF1 induces a robust CTL response that is immunodominant among conserved epitopes of the influenza virus .

ELISPOT Assay Findings

In assays measuring interferon-gamma (IFN-γ) release, CEF1 demonstrated significant specificity in activating CTLs. The use of ELISPOT assays revealed that PBMCs stimulated with CEF1 exhibited a marked increase in IFN-γ-producing effector cells .

Cross-Reactivity with HIV

Interestingly, CEF1 shares sequence similarities with the HIV-1 p17 Gag protein (77-85), suggesting potential cross-reactivity. Research indicates that immunity generated by influenza infection can influence immune responses to HIV-1 epitopes . This phenomenon has implications for vaccine strategies that aim to elicit broad immune responses against multiple pathogens.

Study on H1N1pdm09

A study investigating the recognition of H1N1pdm09 by M1 58-66-specific CTLs found that this strain lacked extra-epitopic amino acids previously associated with reduced CTL recognition. Consequently, CTLs specific to M1 58-66 displayed enhanced activation and lytic activity against H1N1pdm09 compared to seasonal strains . This finding underscores the importance of monitoring amino acid substitutions in viral proteins that may affect immune recognition.

Deep Mutational Scanning

Research employing deep mutational scanning has provided insights into the functional importance of various residues within the M1 protein. This comprehensive analysis identified critical sites necessary for M1 functionality and viral replication, revealing a high tolerance for mutations in certain regions while maintaining essential structural integrity .

Table: Summary of Biological Activity Findings

Study Findings Implications
ImmunogenicityCEF1 induces robust CTL responses in PBMCs; strong IFN-γ release observedPotential for use in T-cell vaccine strategies against influenza
Cross-ReactivitySimilarities with HIV-1 p17 Gag suggest cross-reactive immune responsesMay inform vaccine design targeting both influenza and HIV
H1N1pdm09 RecognitionEnhanced CTL activation due to absence of extra-epitopic residuesHighlights the need for ongoing surveillance of viral mutations affecting immune recognition
Deep Mutational ScanningIdentified critical residues for M1 function; high mutational tolerance in certain areasProvides a framework for understanding M1's role in viral fitness and potential therapeutic targets

Propriétés

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)/t30-,31+,34-,35-,36-,37-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDRFCQNHCTWII-CXECYRLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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